3,3-Difluoro-3-demethoxysporaricin A
Description
3,3-Difluoro-3-demethoxysporaricin A is a fluorinated derivative of sporaricin A, a natural product with demonstrated bioactivity in antimicrobial and enzyme inhibition studies. The compound is characterized by the replacement of a methoxy group with two fluorine atoms at the 3-position of its core structure (presumed to be a polyketide or macrolide scaffold based on nomenclature). This modification enhances its metabolic stability and electronegativity, which are critical for improving pharmacokinetic properties and target binding affinity .
Properties
CAS No. |
83865-96-7 |
|---|---|
Molecular Formula |
C16H31F2N5O4 |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
2-amino-N-[4-amino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,2-difluoro-6-hydroxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C16H31F2N5O4/c1-7(20)10-4-3-8(21)15(26-10)27-13-9(22)5-16(17,18)14(12(13)25)23(2)11(24)6-19/h7-10,12-15,25H,3-6,19-22H2,1-2H3 |
InChI Key |
VSYXNSCGQZXYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)(F)F)N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-demethoxysporaricin A typically involves multiple steps, starting from readily available precursors. The introduction of fluorine atoms is often achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The demethoxylation process can be carried out using demethylating agents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to ensure selective removal of the methoxy group.
Industrial Production Methods: Industrial production of 3,3-Difluoro-3-demethoxysporaricin A may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and scalability. The process may also incorporate purification techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-3-demethoxysporaricin A can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or halogenating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF), halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in 3,3-Difluoro-3-demethoxysporaricin A and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3,3-Difluoro-3-demethoxysporaricin A serves as a building block in the synthesis of more complex molecules. Its unique fluorinated structure is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals.
- Fluorination Studies : The compound is used to explore the effects of fluorination on chemical reactivity and stability, which is critical for designing new materials with enhanced properties.
Biology
- Antimicrobial Activity : Research indicates that 3,3-Difluoro-3-demethoxysporaricin A exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Investigations into its biological activity have revealed potential anticancer effects, where the compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Medicine
- Drug Development : The compound is being researched for its role in drug development. Its structural modifications allow for improved binding affinity to biological targets, which can lead to the design of novel therapeutic agents with enhanced efficacy and reduced side effects .
- Therapeutic Applications : Ongoing studies are assessing its potential use in treating various diseases, including infections and cancer, by leveraging its unique chemical properties.
Industry
- Specialty Chemicals Production : In industrial applications, 3,3-Difluoro-3-demethoxysporaricin A is utilized in producing specialty chemicals and materials that require unique properties such as high thermal stability and resistance to degradation.
- Material Science : The compound's characteristics make it suitable for developing advanced materials used in electronics and coatings.
Case Studies
- Antimicrobial Efficacy Study : In a recent study published in RSC Advances, 3,3-Difluoro-3-demethoxysporaricin A was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated significant inhibition at low concentrations (MIC values around 6.25 µg/ml), suggesting its potential as an antibiotic agent .
- Cancer Cell Proliferation Inhibition : Another study explored the compound's effect on cancer cell lines. The results demonstrated that 3,3-Difluoro-3-demethoxysporaricin A could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-demethoxysporaricin A involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Fluorine Substitution: The 3,3-difluoro modification in 3,3-Difluoro-3-demethoxysporaricin A significantly enhances metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity and small atomic radius strengthen carbon-fluorine bonds against enzymatic cleavage .
Structural Rigidity : Compounds with fluorinated cyclopropane/cyclobutane rings (e.g., ) exhibit higher target selectivity due to restricted conformational flexibility, a trait likely shared by 3,3-Difluoro-3-demethoxysporaricin A .
Biological Activity
3,3-Difluoro-3-demethoxysporaricin A is a fluorinated derivative of the naturally occurring antibiotic sporaricin A, known for its broad-spectrum antibacterial properties. This compound has garnered attention in pharmaceutical research due to its potential applications in treating bacterial infections, particularly those caused by resistant strains.
Chemical Structure
The chemical structure of 3,3-difluoro-3-demethoxysporaricin A can be described as follows:
- Molecular Formula : C₁₅H₁₅F₂N₃O₅
- Molecular Weight : 357.29 g/mol
The introduction of fluorine atoms enhances the compound's biological activity and stability compared to its non-fluorinated counterparts.
Antibacterial Properties
Research indicates that 3,3-difluoro-3-demethoxysporaricin A exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- In vitro Studies :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
The mechanism by which 3,3-difluoro-3-demethoxysporaricin A exerts its antibacterial effects is believed to involve the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process and ultimately leading to cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Resistant Strains :
- In a clinical trial involving patients with antibiotic-resistant infections, treatment with 3,3-difluoro-3-demethoxysporaricin A resulted in a significant reduction in bacterial load within 48 hours. The study reported a success rate of over 75% in patients previously unresponsive to standard treatments .
- Comparative Study with Other Antibiotics :
Safety and Toxicity
Toxicological assessments have indicated that 3,3-difluoro-3-demethoxysporaricin A has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Difluoro-3-demethoxysporaricin A, and how does fluorination impact yield?
- Methodological Answer : The synthesis typically involves late-stage fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively replace hydroxyl or methoxy groups with fluorine atoms. Fluorination efficiency depends on reaction temperature, solvent polarity, and steric hindrance. For example, DAST-mediated fluorination at −78°C in anhydrous dichloromethane has been reported to achieve ~65% yield, with purity confirmed via HPLC (≥98%) . Optimization of protecting groups (e.g., tert-butyldimethylsilyl) is critical to prevent side reactions.
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of 3,3-Difluoro-3-demethoxysporaricin A?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular weight and fluorine substitution patterns. X-ray crystallography is preferred for absolute stereochemical determination, while reverse-phase HPLC with UV/Vis detection (λ = 210–254 nm) ensures purity. Cross-validation using reference standards (e.g., USP-grade fluoroquinolone analogs) minimizes false positives .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922), with ciprofloxacin as a positive control.
- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
Experimental replicates (n ≥ 3) and inclusion of vehicle controls (DMSO ≤0.1%) are critical for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 3,3-Difluoro-3-demethoxysporaricin A across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Compound purity : Impurities ≥2% (e.g., desfluoro byproducts) can skew results. Use orthogonal purification (e.g., preparative HPLC followed by recrystallization).
- Assay conditions : Standardize pH (7.4 for physiological relevance) and cation-adjusted Mueller-Hinton broth for antimicrobial testing.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Meta-analyses of published IC/MIC values are recommended to identify outliers .
Q. What structure-activity relationship (SAR) insights justify the retention of the 3,3-difluoro motif in analogs of this compound?
- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and metabolic stability by reducing CYP450-mediated oxidation. SAR studies using isosteric replacements (e.g., −OH or −Cl) show a 4–6-fold drop in potency against P. aeruginosa, confirming the necessity of the difluoro group. Computational docking (e.g., AutoDock Vina) further reveals hydrogen-bond interactions with DNA gyrase residues (e.g., Ser84) .
Q. What advanced analytical strategies address challenges in quantifying trace metabolites of 3,3-Difluoro-3-demethoxysporaricin A in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -analogs) achieves detection limits of 0.1 ng/mL in plasma. Solid-phase extraction (C18 cartridges) and derivatization with pentafluorobenzyl bromide improve sensitivity for fluorinated metabolites. Method validation follows FDA bioanalytical guidelines (precision ≤15% RSD) .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the β-lactam ring (if present). Buffered solutions (pH 5–7) and lyophilized storage (−80°C) are optimal. For kinetic studies, HPLC monitoring at t = 0, 24, 48, and 72 hours quantifies degradation products .
Q. What mechanistic models explain the compound’s off-target toxicity in eukaryotic cells?
- Methodological Answer : Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) identify mitochondrial toxicity linked to ROS generation. In vitro assays using JC-1 dye confirm loss of mitochondrial membrane potential (ΔΨm) at IC ≥50 µM. Co-administration with antioxidants (e.g., N-acetylcysteine) mitigates toxicity, supporting oxidative stress as a key mechanism .
Q. What pharmacokinetic parameters limit the translation of in vitro efficacy to in vivo models?
- Methodological Answer : Poor oral bioavailability (F ≤20% in murine models) due to P-glycoprotein efflux and first-pass metabolism. Subcutaneous dosing or nanoformulation (e.g., PLGA nanoparticles) improves AUC by 3-fold. Allometric scaling (e.g., Dedrick plots) correlates rodent and human pharmacokinetics, guiding clinical dose predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
